(E)-1-iodododec-1-ene
Overview
Description
(E)-1-Iodododec-1-ene is an organic compound characterized by the presence of an iodine atom attached to the first carbon of a dodecene chain The “E” notation indicates that the iodine and the hydrogen atom on the double-bonded carbons are on opposite sides, giving the molecule a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Iodododec-1-ene can be synthesized through several methods, including:
Halogenation of Alkenes: One common method involves the addition of iodine to a dodecene precursor. This reaction typically requires a catalyst such as silver nitrate and is conducted under mild conditions to ensure the trans configuration is maintained.
Hydroiodination: Another method involves the hydroiodination of dodec-1-yne, where hydrogen iodide is added across the triple bond in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Chemical Reactions Analysis
(E)-1-Iodododec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can yield dodecane, especially when using hydrogen gas in the presence of a metal catalyst like palladium.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Major Products Formed:
Substitution: 1-dodecanol.
Oxidation: 1-dodecanone.
Reduction: Dodecane.
Scientific Research Applications
(E)-1-Iodododec-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of specialized polymers and resins, contributing to advancements in material science.
Biological Studies: Researchers utilize this compound in the study of iodine-containing compounds’ biological activities, exploring potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-1-iodododec-1-ene involves its reactivity due to the presence of the iodine atom, which is a good leaving group. This property facilitates various substitution and elimination reactions. The compound can interact with molecular targets through halogen bonding, influencing pathways involved in organic synthesis and potentially biological systems.
Comparison with Similar Compounds
(E)-1-Iodododec-1-ene can be compared with other similar compounds, such as:
(Z)-1-Iodododec-1-ene: The cis isomer, which has different physical properties and reactivity due to the spatial arrangement of atoms.
1-Bromododec-1-ene: A bromine analog that exhibits different reactivity patterns due to the difference in halogen electronegativity and size.
1-Chlorododec-1-ene: A chlorine analog with distinct reactivity and applications.
Uniqueness: this compound is unique due to its trans configuration, which imparts specific reactivity and physical properties that are distinct from its cis isomer and other halogenated analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
(E)-1-iodododec-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEAYYZTUNNTKM-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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